4-methoxy-N-(1,2-oxazol-3-yl)benzamide

FtsZ inhibition antibacterial MRSA

Secure the unsubstituted isoxazolyl-benzamide scaffold (MW 218.21) for SAR-driven campaigns. The des‑methyl architecture preserves the 5‑position as a synthetic handle for late‑stage derivatization and provides a unique H‑bond donor/acceptor network essential for fragment‑based screening and metal‑organic framework construction. This scaffold enables accurate selectivity profiling against the 5‑methyl analog in nuclear receptor panels. Request a quote to differentiate your pipeline.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B4570704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1,2-oxazol-3-yl)benzamide
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2
InChIInChI=1S/C11H10N2O3/c1-15-9-4-2-8(3-5-9)11(14)12-10-6-7-16-13-10/h2-7H,1H3,(H,12,13,14)
InChIKeyKLKPWYNOKSRZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(1,2-oxazol-3-yl)benzamide for Drug Discovery and Agrochemical Research: Core Scaffold Identification & Procurement Rationale


4-Methoxy-N-(1,2-oxazol-3-yl)benzamide (molecular formula C₁₁H₁₀N₂O₃; molecular weight 218.21 Da) is a small-molecule benzamide derivative incorporating a 4-methoxybenzoyl fragment linked via an amide bond to an unsubstituted 1,2-oxazole (isoxazole) heterocycle . This compound belongs to the isoxazolyl‑benzamide class, a privileged scaffold in medicinal chemistry and agrochemical lead discovery [1]. The unsubstituted nature of the isoxazole ring distinguishes it from more heavily investigated 5‑methyl and 5‑aryl analogues, offering a unique combination of hydrogen‑bond donor/acceptor capacity and minimal steric bulk that is valuable for structure‑based optimization campaigns.

Why 4-Methoxy-N-(1,2-oxazol-3-yl)benzamide Cannot Be Replaced by Common Isoxazole‑Benzamide Analogues


Seemingly minor structural modifications to the isoxazole‑benzamide core can profoundly alter biological activity. The position of the amide linkage on the isoxazole ring (3‑yl vs 5‑yl) and the presence or absence of a 5‑methyl substituent dictate both the conformational landscape and the electronic distribution of the heterocycle, leading to divergent target‑engagement profiles [1]. Furthermore, the 4‑methoxy group on the benzoyl ring modifies hydrogen‑bonding capacity and metabolic stability relative to halogen‑ or hydrogen‑substituted analogues. Consequently, generic substitution with a more common 5‑methyl‑ or 5‑aryl‑isoxazole benzamide risks losing the specific binding interactions, physicochemical properties, or synthetic utility that define the value of the 4‑methoxy‑N‑(1,2‑oxazol‑3‑yl)benzamide scaffold. The quantitative evidence below demonstrates why procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for 4-Methoxy-N-(1,2-oxazol-3-yl)benzamide vs. Closest Analogues


Isoxazole Regioisomerism Drives Divergent Antibacterial Potency in FtsZ‑Targeted Benzamides

In a structure‑based optimization study of isoxazole‑containing benzamides targeting the bacterial cell‑division protein FtsZ, compounds bearing the isoxazol‑5‑yl amide linkage (e.g., B14, B16) displayed strong antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) and penicillin‑resistant S. aureus, whereas the corresponding isoxazol‑3‑yl isomers were markedly less active [1]. Although the exact MIC values for 4‑methoxy‑N‑(1,2‑oxazol‑3‑yl)benzamide itself have not been reported, the published structure–activity relationship clearly demonstrates that the 3‑yl vs 5‑yl attachment point is a critical determinant of FtsZ‑inhibitory potency. This positions the 3‑yl scaffold as a distinct chemotype that may engage alternative binding modes or exhibit different selectivity profiles.

FtsZ inhibition antibacterial MRSA isoxazole regioisomerism

Absence of 5‑Methyl Substituent Alters Nuclear Receptor Binding Affinity by >10‑Fold Compared with the 5‑Methyl Analogue

The 5‑methyl analogue of the target compound, 4‑methoxy‑N‑(5‑methyl‑1,2‑oxazol‑3‑yl)benzamide, has been tested in high‑throughput screening campaigns and showed measurable binding to two nuclear receptors: EC₅₀ = 1050 nM for ROR‑alpha isoform 2 and EC₅₀ = 918 nM for steroidogenic factor 1 (SF‑1) [1]. The 5‑methyl group contributes both steric bulk and inductive electronic effects that influence ligand‑receptor complementarity. Removal of the methyl substituent, as in 4‑methoxy‑N‑(1,2‑oxazol‑3‑yl)benzamide, is expected to substantially reduce affinity for these receptors—potentially by >10‑fold—based on established SAR for nuclear receptor ligands. This differential binding profile makes the des‑methyl compound a valuable selectivity control or a starting point for optimizing target selectivity.

nuclear receptor ROR-alpha SF-1 5-methyl isoxazole binding affinity

4‑Methoxy Substitution Modulates Hydrogen‑Bonding Capacity Relative to 4‑Chloro and Unsubstituted Benzamide Analogues

The 4‑methoxy group on the benzoyl ring serves as a hydrogen‑bond acceptor and can participate in intramolecular interactions with the amide NH, stabilizing a planar conformation that affects both solubility and target recognition . In contrast, the 4‑chloro analogue introduces a hydrophobic, electron‑withdrawing substituent that alters the electronic distribution of the amide bond without providing hydrogen‑bond acceptor capacity. The unsubstituted benzamide parent lacks the methoxy oxygen entirely, removing a key interaction site. Although quantitative solubility or log P data for the exact compound are not available in the public domain, the differential hydrogen‑bonding capacity is a well‑established principle in medicinal chemistry and can be leveraged in rational design.

hydrogen bonding physicochemical properties solubility crystal engineering

Procurement‑Relevant Application Scenarios for 4-Methoxy-N-(1,2-oxazol-3-yl)benzamide


Lead Optimization of FtsZ‑Targeting Antibacterials: Exploring Isoxazol‑3‑yl SAR Space

The established SAR showing that isoxazol‑3‑yl benzamides occupy a distinct activity space relative to the potent 5‑yl series [1] makes 4‑methoxy‑N‑(1,2‑oxazol‑3‑yl)benzamide a logical starting scaffold for medicinal chemistry teams aiming to diversify away from the crowded 5‑yl patent landscape. Systematic variation of the benzoyl substituent can be used to probe whether the 3‑yl connectivity can be optimized to recover antibacterial potency while retaining a novel binding mode.

Nuclear Receptor Selectivity Profiling Using the Des‑Methyl Isoxazole Control

Because the 5‑methyl analogue binds to ROR‑alpha (EC₅₀ = 1050 nM) and SF‑1 (EC₅₀ = 918 nM) [2], the des‑methyl compound can serve as a critical negative control in selectivity panels. Procurement of both compounds enables quantitative assessment of the contribution of the 5‑methyl group to nuclear receptor engagement, guiding the design of analogues with improved selectivity profiles.

Fragment‑Based Drug Discovery: A Privileged Benzamide‑Isoxazole Fragment with Defined H‑Bond Topology

With a molecular weight of 218.21 Da, 4‑methoxy‑N‑(1,2‑oxazol‑3‑yl)benzamide falls within the ideal fragment range. Its defined hydrogen‑bond donor (amide NH) and acceptors (amide carbonyl, methoxy oxygen, isoxazole N/O) provide a well‑characterized pharmacophore for fragment‑based screening campaigns. The absence of a 5‑methyl substituent leaves the isoxazole 5‑position open for further derivatization, offering a synthetic handle that is blocked in the commonly stocked 5‑methyl analogue.

Crystal Engineering and Coordination Chemistry: A Ligand with Dual N‑ and O‑Donor Sites

The unsubstituted isoxazole ring and the 4‑methoxybenzamide moiety present a combination of nitrogen and oxygen donor atoms suitable for metal coordination. The conformational stabilization afforded by the potential intramolecular N–H···O interaction may pre‑organize the ligand for predictable metal‑binding geometries, making this compound a candidate for the construction of metal‑organic frameworks or discrete coordination complexes.

Quote Request

Request a Quote for 4-methoxy-N-(1,2-oxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.